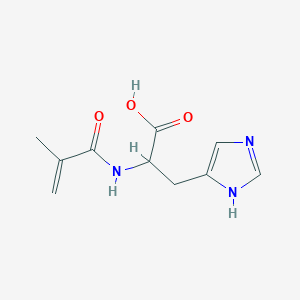
3'-Chloro-2-hydroxyacetophenone
Vue d'ensemble
Description
3’-Chloro-2-hydroxyacetophenone, also known as 1-(3-chloro-2-hydroxyphenyl)ethan-1-one or 2-acetyl-6-chlorophenol, is an organic compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . This compound is a derivative of acetophenone and is characterized by the presence of a chloro group at the 3’ position and a hydroxy group at the 2’ position on the benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3’-Chloro-2-hydroxyacetophenone can be achieved through several synthetic routes. One common method involves the reaction of phenol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs at a temperature range of 20-30°C, followed by hydrolysis with hydrochloric acid to yield the desired product . Another method involves the use of aroyl chloride and potassium carbonate in acetone, which produces the compound through a one-pot synthesis .
Industrial Production Methods: In industrial settings, the production of 3’-Chloro-2-hydroxyacetophenone often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted acetophenone derivatives .
Applications De Recherche Scientifique
3’-Chloro-2-hydroxyacetophenone has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3’-Chloro-2-hydroxyacetophenone involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors . The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Hydroxyacetophenone: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Bromo-2-hydroxyacetophenone: Contains a bromo group instead of a chloro group, which can affect its reactivity and applications.
2,4-Dihydroxyacetophenone: Has an additional hydroxy group, leading to different chemical properties and reactivity.
Uniqueness: 3’-Chloro-2-hydroxyacetophenone is unique due to the presence of both chloro and hydroxy groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVHKCZHOJIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538457 | |
| Record name | 1-(3-Chlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67829-05-4 | |
| Record name | 1-(3-Chlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)


